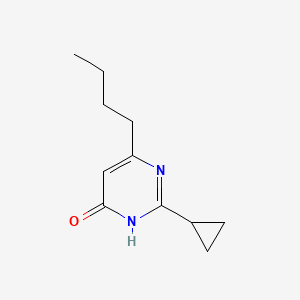
6-Butyl-2-cyclopropylpyrimidin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 6-Butyl-2-cyclopropylpyrimidin-4-ol, can be achieved through various methods. One common approach involves the use of organolithium reagents . The reaction of pyrimidines with N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 6-Butyl-2-cyclopropylpyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring are butyl and cyclopropyl groups at the 6 and 2 positions, respectively, and a hydroxyl group at the 4 position.Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse and can lead to a variety of functionalized derivatives . For instance, pyrimidines can undergo reactions with amidines, ketones, and N,N-dimethylaminoethanol in an oxidative [3 + 2 + 1] three-component annulation .Applications De Recherche Scientifique
Anti-inflammatory Applications A study focused on the synthesis and biological evaluation of a new hydroxyoxopyrimidine derivative, highlighting its potential for the development of anti-inflammatory medications. The synthesized compound, a sodium salt of a hydroxypyrimidine derivative, demonstrated pronounced anti-inflammatory activity and low toxicity, suggesting its suitability for formulating topical hydrophilic gels for medical use (Kuvaeva et al., 2022).
Material Science and Photophysical Properties Research into arylsulfonylated 2-amino-6-methylpyrimidin derivatives explored their synthesis, structural stability, and reactivity. This study contributes to understanding the photophysical properties and stability of pyrimidin-based compounds, potentially impacting materials science and organic electronics (Ali et al., 2021).
Synthetic Methodology and Chemical Reactivity An efficient synthesis method for α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde was reported, showcasing the utility of pyrimidine derivatives in synthesizing biologically active compounds. This research could inform synthetic approaches involving 6-Butyl-2-cyclopropylpyrimidin-4-ol (Reddy et al., 2014).
Pharmacological Potential Studies on 2-aminopyrimidine-containing compounds as histamine H4 receptor ligands indicate the pharmacological relevance of pyrimidine derivatives. Optimization of these compounds has shown potential for anti-inflammatory and antinociceptive applications, suggesting areas where 6-Butyl-2-cyclopropylpyrimidin-4-ol could be researched (Altenbach et al., 2008).
Organic Light Emitting Diodes (OLEDs) Research on blue-emitting heteroleptic Ir(III) phosphors with functional pyrimidine cyclometalates underscores the application of pyrimidine derivatives in developing phosphorescent materials for OLEDs. This work demonstrates the potential of pyrimidine-based compounds in electronic and photonic devices (Duan et al., 2015).
Orientations Futures
While specific future directions for 6-Butyl-2-cyclopropylpyrimidin-4-ol are not mentioned in the search results, there is ongoing research in the field of pyrimidine derivatives. This includes the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . The use of stimuli-responsive and intelligent biomaterials for drug delivery is also a promising area of research .
Propriétés
IUPAC Name |
4-butyl-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHNLXSUVNYAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



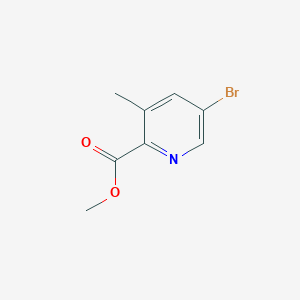
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
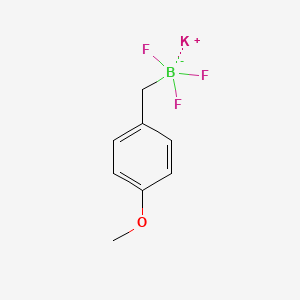

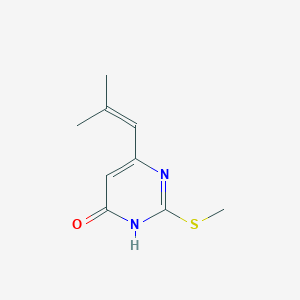
![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)
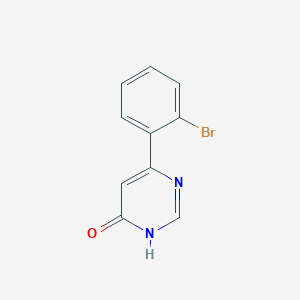
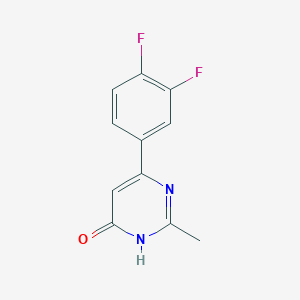
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
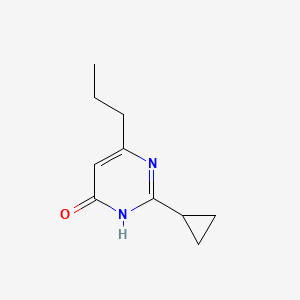
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)